5-bromo-1,2-dimethyl-1H-imidazole

Process Chemistry Scale-up Synthesis Regioselectivity

Cross-coupling chemists often face supply delays and regiochemical ambiguity with bromoimidazole building blocks. 5-Bromo-1,2-dimethyl-1H-imidazole (CAS 24134-09-6) provides a reliable solution: • Unambiguous C5-bromo regiochemistry for predictable Suzuki-Miyaura & Sonogashira coupling to 5-aryl/5-alkynyl imidazoles in as little as 10 min under ultrasonication. • Free-flowing solid at ambient temperature (mp 91-94 °C), unlike the 4-bromo regioisomer (mp 40-44 °C), simplifying automated high-throughput dispensing. • Lower acute toxicity (H302) reduces containment requirements vs. the 4-bromo analog, minimizing engineering controls.

Molecular Formula C5H7BrN2
Molecular Weight 175.03 g/mol
CAS No. 24134-09-6
Cat. No. B1277737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1,2-dimethyl-1H-imidazole
CAS24134-09-6
Molecular FormulaC5H7BrN2
Molecular Weight175.03 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1C)Br
InChIInChI=1S/C5H7BrN2/c1-4-7-3-5(6)8(4)2/h3H,1-2H3
InChIKeyWIRCWIXZNDCIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,2-dimethyl-1H-imidazole (CAS 24134-09-6) Procurement and Technical Baseline


5-Bromo-1,2-dimethyl-1H-imidazole (CAS 24134-09-6) is a heterocyclic building block featuring a bromine atom at the C5 position of the 1,2-dimethylimidazole scaffold . This substitution pattern dictates a distinct regioisomeric identity compared to the 4-bromo analog (CAS 850429-59-3), leading to quantifiable differences in synthetic accessibility, physical properties, and reactivity . The compound is primarily utilized as a key intermediate in cross-coupling reactions for the construction of 5-aryl or 5-alkynyl imidazole derivatives in medicinal chemistry and agrochemical research [1].

Why 5-Bromo-1,2-dimethyl-1H-imidazole Cannot Be Arbitrarily Replaced by In-Class Analogs


Simple substitution of 5-bromo-1,2-dimethyl-1H-imidazole with the 4-bromo regioisomer or other bromoimidazoles is not scientifically valid due to divergent synthetic routes, physicochemical properties, and safety profiles. The 5-bromo isomer is accessed via a distinct synthetic pathway that avoids the complex selective debromination required for the 4-bromo analog, directly impacting cost and supply reliability . Furthermore, significant differences in melting point (91 °C vs. 40-44 °C) and GHS hazard classification necessitate different handling and storage protocols . At the molecular level, the position of the bromine dictates the regioisomeric outcome of downstream cross-coupling reactions, with C5-substitution leading to distinct 5-aryl/alkynyl imidazole derivatives that are inaccessible from the 4-bromo analog [1].

Quantitative Differentiation Guide for 5-Bromo-1,2-dimethyl-1H-imidazole (CAS 24134-09-6)


Comparative Synthetic Yield: Direct Bromination vs. Complex Debromination Route

The 5-bromo isomer is synthesized directly from 1,2-dimethylimidazole with an isolated yield of 76%, whereas the 4-bromo isomer requires a less efficient two-step sequence involving dibromination and selective debromination, achieving a yield of 92% for the 4-bromo compound but with lower overall process mass intensity .

Process Chemistry Scale-up Synthesis Regioselectivity

Physicochemical Divergence: Melting Point Differentiates Solid-State Handling

The 5-bromo-1,2-dimethyl-1H-imidazole exhibits a melting point of 91-92 °C, in stark contrast to the 40-44 °C melting point reported for the 4-bromo regioisomer . This substantial difference dictates storage conditions and physical form at ambient temperatures.

Physical Chemistry Formulation Handling

Safety and Handling Profile: GHS Classification and Toxicity

GHS classifications reveal a significant safety distinction: 5-bromo-1,2-dimethyl-1H-imidazole is assigned a 'Warning' signal word and H302 (Harmful if swallowed), while its 4-bromo regioisomer carries a 'Danger' signal word and H301 (Toxic if swallowed) .

Safety Occupational Health Compliance

Definitive Application Scenarios for 5-Bromo-1,2-dimethyl-1H-imidazole (CAS 24134-09-6)


Synthesis of 5-Aryl-1,2-dimethyl-1H-imidazole Derivatives via Suzuki-Miyaura Cross-Coupling

The C5-bromo substituent serves as an ideal electrophilic partner for Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling the efficient construction of 5-aryl-1,2-dimethyl-1H-imidazole libraries [1]. Under ultrasonic irradiation, this reaction proceeds in as little as 10 minutes, producing diverse 5-arylimidazole derivatives with melting points ranging from 102-164 °C [1]. This specific regiochemistry is essential for generating C5-aryl imidazoles, which are structural motifs in p38 kinase inhibitors and COX-2 inhibitors.

One-Pot Sequential C5 Alkynylation for Complex Imidazole Scaffolds

The compound is the optimal starting material for the one-pot sequential bromination/Sonogashira alkynylation of imidazoles, a process that is highly regioselective for the C5 position [2]. This method yields 2-substituted 5-alkynyl-1H-imidazoles, a class of compounds with documented utility as building blocks for bioactive molecules and materials chemistry.

Process Chemistry Development Where Handling and Storage Simplicity are Critical

In process development or high-throughput experimentation, the higher melting point (91-92 °C) and lower acute toxicity hazard (H302) of 5-bromo-1,2-dimethyl-1H-imidazole compared to its 4-bromo regioisomer make it the more practical choice . It remains a free-flowing solid at ambient temperatures and requires less stringent containment, reducing engineering controls and facilitating automated dispensing.

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